molecular formula C12H11NO B3032542 2-(4-Aminophenyl)phenol CAS No. 21849-92-3

2-(4-Aminophenyl)phenol

Cat. No.: B3032542
CAS No.: 21849-92-3
M. Wt: 185.22 g/mol
InChI Key: JMYPKNRKMHLPKS-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Aminophenyl)phenol can be achieved through several methods:

    Reduction of Nitro Compounds: One common method involves the reduction of 4-nitrophenylphenol using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like sodium borohydride.

    Aromatic Substitution Reactions: Another method involves the nucleophilic aromatic substitution of 4-chlorophenylphenol with ammonia or an amine under suitable conditions.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reduction processes using hydrogen gas and palladium catalysts due to their efficiency and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2-(4-Aminophenyl)phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction of the compound can lead to the formation of hydroquinones. Reducing agents such as sodium borohydride are typically used.

    Substitution: The amino and hydroxyl groups on the benzene ring make the compound reactive towards electrophilic aromatic substitution reactions. For example, it can undergo nitration, sulfonation, and halogenation under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, hydrogen gas with palladium catalyst.

    Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Hydroquinones.

    Substitution: Nitro, sulfonyl, and halogenated derivatives.

Scientific Research Applications

2-(4-Aminophenyl)phenol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Aminophenyl)phenol involves its interaction with various molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. This interaction can lead to the inhibition or activation of specific biological pathways, contributing to its antimicrobial and anticancer effects.

Comparison with Similar Compounds

2-(4-Aminophenyl)phenol can be compared with other similar compounds such as:

    2-Aminophenol: Similar in structure but lacks the additional phenyl group, making it less hydrophobic.

    4-Aminophenol: Similar in structure but the amino group is at the para position relative to the hydroxyl group on a single benzene ring.

    2-Amino-4-methylphenol: Contains a methyl group, which affects its reactivity and solubility.

Uniqueness

The presence of both amino and hydroxyl groups on the biphenyl structure of this compound makes it unique in terms of its chemical reactivity and potential applications. The additional phenyl group increases its hydrophobicity, which can influence its interaction with biological membranes and proteins.

Properties

IUPAC Name

2-(4-aminophenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)14/h1-8,14H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMYPKNRKMHLPKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20176256
Record name 2-Biphenylol, 4'-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20176256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21849-92-3
Record name 2-Biphenylol, 4'-amino-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021849923
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Biphenylol, 4'-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20176256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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